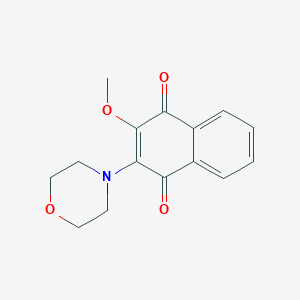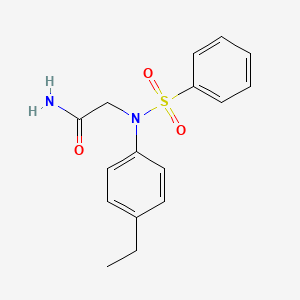
2-methoxy-3-(4-morpholinyl)naphthoquinone
描述
2-methoxy-3-(4-morpholinyl)naphthoquinone, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is an essential nutrient for the growth and development of animals and plants. It acts as a cofactor for the enzyme system that is responsible for the synthesis of blood clotting factors and bone proteins. Menadione also has several other biological activities that have been extensively studied in scientific research.
作用机制
2-methoxy-3-(4-morpholinyl)naphthoquinone acts as a redox-active compound that can undergo one-electron reduction to form a semiquinone radical. The semiquinone radical can then react with oxygen to form a superoxide anion radical, which can further react to form other reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radical. This compound-induced ROS production has been shown to cause oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been extensively studied in scientific research. It has been shown to induce apoptosis (programmed cell death) in cancer cells by causing oxidative stress and DNA damage. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their electron transport chain. This compound has been used as a tool to study the role of oxidative stress in aging and disease. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-methoxy-3-(4-morpholinyl)naphthoquinone has several advantages as a tool for scientific research. It is a stable compound that is easy to synthesize and purify. This compound can be used at low concentrations to induce oxidative stress and DNA damage in cells. This compound is also relatively inexpensive compared to other compounds that are used to induce oxidative stress. However, this compound has several limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other antioxidants in the cell culture medium. This compound-induced ROS production can also be influenced by the presence of metal ions in the cell culture medium.
未来方向
There are several future directions for research on 2-methoxy-3-(4-morpholinyl)naphthoquinone. One direction is to study the role of this compound-induced oxidative stress in the development of cancer and other diseases. Another direction is to study the mechanism of action of this compound in more detail, including its interaction with other molecules in the cell. This compound can also be used as a tool to study the role of oxidative stress in aging and disease. Finally, this compound can be modified to improve its efficacy and reduce its toxicity for use in cancer therapy.
合成方法
2-methoxy-3-(4-morpholinyl)naphthoquinone is synthesized by the condensation of 2-methoxy-1,4-naphthoquinone with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
科学研究应用
2-methoxy-3-(4-morpholinyl)naphthoquinone has been extensively studied in scientific research for its various biological activities. It has been used as a tool to study the mechanism of action of several enzymes and signaling pathways. This compound has been shown to induce oxidative stress and DNA damage in cells, which has been used to study the role of oxidative stress in aging and disease. This compound has also been used as a pro-oxidant in cancer therapy to selectively kill cancer cells.
属性
IUPAC Name |
2-methoxy-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15-12(16-6-8-20-9-7-16)13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXIXPBNDXIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354756 | |
| Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128937-74-6 | |
| Record name | 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)





